Spiro[3.4]octan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[34]octan-2-ol is a spirocyclic compound characterized by a unique structure where two rings share a single atom This compound is of significant interest due to its unique three-dimensional structure, which imparts distinct physicochemical properties Spiro[3
Mechanism of Action
Target of Action
Spiro[3.4]octan-2-ol is a type of spiro compound . Spiro compounds have attracted significant interest in medicinal chemistry due to their numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers
Mode of Action
The mode of action of Spiro[3It’s known that many spiro compounds act as antioxidants , substances that may prevent damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) .
Biochemical Pathways
The specific biochemical pathways affected by Spiro[3Given the antioxidant activities of many spiro compounds , it can be inferred that this compound might interact with biochemical pathways related to oxidative stress.
Result of Action
The molecular and cellular effects of Spiro[3As many spiro compounds have antioxidant activities , it can be inferred that this compound might help in mitigating the harmful effects of ROS and RNS at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[3.4]octan-2-ol typically involves cyclization reactions. One common method is the annulation of cyclopentane rings with appropriate starting materials. For instance, the annulation strategy can involve the use of cyclopentane and a four-membered ring precursor under specific conditions to form the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using readily available starting materials. The process often employs conventional chemical transformations with minimal chromatographic purifications to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: Spiro[3.4]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Spiro[3.4]octan-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Explored for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Comparison with Similar Compounds
Spiro[3.3]heptane: Another spirocyclic compound with a smaller ring structure.
Spiro[4.5]decane: A larger spirocyclic compound with different physicochemical properties.
Uniqueness: Spiro[3.4]octan-2-ol is unique due to its specific ring size and the presence of a hydroxyl group, which imparts distinct reactivity and potential biological activity. Compared to similar compounds, it offers a balance between ring strain and stability, making it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
spiro[3.4]octan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-5-8(6-7)3-1-2-4-8/h7,9H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJOQDRCVYHEQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1526741-02-5 |
Source
|
Record name | spiro[3.4]octan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.